molecular formula C20H34O3 B117123 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid CAS No. 57818-40-3

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

Cat. No.: B117123
CAS No.: 57818-40-3
M. Wt: 322.5 g/mol
InChI Key: GGNZKBPHAMNUOU-UHFFFAOYSA-N
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Description

9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid is a naturally occurring furan fatty acid (F-acid), also known by the shorthand notation 9D5 . This compound is characterized by a central furan moiety with a 9-carbon carboxyalkyl chain and a 5-carbon alkyl chain, substituted with two methyl groups . Furan fatty acids like 9D5 are recognized for their excellent antioxidant properties and protective role against lipid oxidation, where they act as potent radical scavengers to shield polyunsaturated fatty acids (PUFAs) from peroxidation . A key research finding is that this compound and its methyl ester derivatives function as competitive inhibitors of horseradish peroxidase, indicating a specific biochemical mechanism of action that is valuable for enzymatic studies . 9D5 is identified as a significant component in various biological and food matrices. It has been detected and quantified in fresh soybeans and numerous soy products, where its stability is a marker for processing conditions . Furthermore, it is a notable furan fatty acid in fish and fish oils, acquired through the diet and incorporated into lipids . The analysis of this and related FuFAs often requires sophisticated techniques such as gas chromatography with mass spectrometry (GC/MS) due to their low abundance and co-elution with other fatty acids . This product, with the CAS registry number 57818-40-3 and a molecular formula of C20H34O3, is provided for research applications only . It is intended for use in laboratory investigations such as the study of lipid oxidation mechanisms, antioxidant pathways, enzyme inhibition, and as an analytical standard. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-4-5-10-13-18-16(2)17(3)19(23-18)14-11-8-6-7-9-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNZKBPHAMNUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553385
Record name 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-40-3
Record name 9-(3,4-Dimethyl-5-pentfuran-2-yl)nonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-5-pentyl-2-furannonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Substrate Origin and Initial Modifications

The biosynthesis of 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoic acid begins with pre-existing phospholipid fatty acids in bacterial membranes. The precursor, 11-methyl-12-trans-octadecenoic acid (11Me-12t-18:1), undergoes two critical enzymatic transformations:

  • Desaturation by UfaD : This iron-containing desaturase introduces a second double bond at the C10 position, forming 11-methyl-10trans,12trans-octadecadienoic acid (11Me-10t,12t-18:2). The reaction requires molecular oxygen (O₂) as an electron acceptor.

  • Oxidation by UfaO : A cytochrome P450 enzyme catalyzes the cyclization of 11Me-10t,12t-18:2 into the furan ring structure, yielding the monomethylated furan fatty acid 9-(3-methyl-5-pentylfuran-2-YL)nonanoic acid (9M5-FuFA). Atmospheric O₂ supplies the oxygen atom incorporated into the furan ring.

Table 1: Enzymatic Steps in Biosynthesis

EnzymeGeneFunctionCofactors/RequirementsProduct
UfaD desaturaseufaDIntroduces C10 double bondO₂, NADPH11Me-10t,12t-18:2
UfaO oxidaseufaOCyclizes diene into furan ringO₂, NADPH9M5-FuFA
SAM-methyltransferasemtfAAdds methyl group to C3 positionS-adenosylmethionineThis compound

Methylation to Form Dimethyl Furan

The monomethylated 9M5-FuFA undergoes a final methylation at the C3 position of the furan ring, catalyzed by a SAM-dependent methyltransferase (MtfA). This step differentiates the dimethyl variant (9D5-FuFA) from its monomethyl counterpart and is regulated by substrate availability and cellular redox conditions.

Chemical Synthesis Strategies

Esterification-Hydrolysis Approach

While direct chemical synthesis routes are less characterized, analogies to related furan fatty acids suggest a two-step process:

  • Esterification : Reacting the free acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux forms the methyl ester derivative, methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate.

  • Hydrolysis : Basic or enzymatic hydrolysis of the ester regenerates the carboxylic acid. For example, treatment with NaOH in aqueous ethanol cleaves the ester bond, yielding this compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsTemperatureTimeYield
EsterificationMethanol, H₂SO₄ (cat.), reflux65°C6–8 hr85–90%
HydrolysisNaOH (2 M), ethanol/water (1:1), reflux80°C3–4 hr95–98%

Cyclization of Diene Precursors

An alternative route involves cyclizing γ-keto diene intermediates. For example, 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoic acid—a linear precursor—can undergo acid-catalyzed cyclization to form the furan ring. However, this method is speculative and requires validation with isotopic labeling studies.

Industrial Production and Optimization

Bacterial Fermentation

Industrial-scale production utilizes engineered strains of R. sphaeroides or R. palustris grown in aerobic bioreactors. Key parameters include:

  • Oxygenation : Maintained at 20–30% dissolved O₂ to support UfaD and UfaO activity.

  • Carbon Source : Long-chain fatty acids (e.g., oleic acid) are supplied to enhance precursor availability.

  • Induction : Stressors like singlet oxygen (¹O₂) upregulate furan fatty acid biosynthesis as a protective response.

Downstream Processing

Crude extracts are subjected to:

  • Saponification : Treatment with KOH/MeOH releases free fatty acids from phospholipids.

  • Chromatography : Reverse-phase HPLC isolates this compound with >95% purity.

Table 3: Fermentation Performance Metrics

ParameterOptimal ValueYield Improvement Strategy
Biomass concentration15–20 g/LHigh-cell-density fed-batch culture
Product titer1.2–1.5 g/LOverexpression of ufaD and mtfA
Purification recovery70–75%Gradient elution with acetonitrile/water

Chemical Reactions Analysis

Oxidation Reactions

The furan ring’s electron-rich nature makes it susceptible to oxidation. Key findings include:

  • Ring-opening oxidation : Molecular oxygen (O₂) participates in furan ring formation during biosynthesis, suggesting potential reversibility under oxidative conditions .

  • Epoxidation : Analogous furan fatty acids form epoxy intermediates during lipid peroxidation , though direct evidence for 9D5-FuFA remains unexplored.

  • Carboxylic acid oxidation : The terminal carboxylic acid group may undergo decarboxylation under strong oxidizing agents (e.g., KMnO₄), though stability under physiological conditions is noted .

Reduction Reactions

  • Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanol .

  • Furan ring hydrogenation : Catalytic hydrogenation (H₂/Pd) may saturate the furan ring to a tetrahydrofuran derivative, though steric hindrance from methyl groups could limit reactivity.

Substitution Reactions

The furan ring’s 3,4-dimethyl and 5-pentyl substituents influence electrophilic substitution patterns:

  • Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at the α-position relative to oxygen, forming mono- or di-brominated derivatives.

  • Methylation : In vivo, S-adenosyl methionine (SAM)-dependent methyltransferases introduce additional methyl groups to form dimethylated analogs .

Enzymatic Interactions

  • Peroxidase inhibition : Acts as a competitive inhibitor of horseradish peroxidase with a K₁ of 5.2 ± 0.8 × 10⁻⁵ M . Inhibitory activity requires both the furan ring and polar carboxylate side chain.

  • Membrane integration : Lipophilic alkyl chains facilitate integration into phospholipid bilayers, altering membrane dynamics and susceptibility to oxidative damage .

Comparative Reactivity with Structural Analogs

Feature9D5-FuFA (C₂₀H₃₄O₃)9M5-FuFA (C₁₉H₃₂O₃)
Methylation 3,4-dimethyl3-methyl
Oxidative Stability Moderate (dimethyl hindrance)Lower (monomethyl reactivity)
Enzymatic Affinity Higher K₁ (5.2 × 10⁻⁵ M)Lower K₁ (50 × 10⁻⁵ M)

Biosynthetic Pathways

  • Precursor modification : Originates from 11-methyloctadeca-10,12-dienoic acid, which undergoes O₂-dependent furan cyclization via UfaO .

  • Methylation : SAM-dependent methylases convert monomethylated precursors (9M5-FuFA) to 9D5-FuFA in Rhodopseudomonas palustris .

Scientific Research Applications

Food Science

Furan fatty acids, including 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid, are recognized for their antioxidant properties. They play a crucial role in protecting polyunsaturated fatty acids (PUFAs) from oxidative degradation during food processing and storage. This antioxidant capacity is particularly significant in lipid-rich foods where PUFAs are susceptible to oxidation .

Table 1: Antioxidant Properties of FuFAs

Compound NameAntioxidant ActivitySource
9D5HighFish Oil
11D5ModerateMushroom Extract

Nutritional Studies

Research indicates that FuFAs can influence lipid metabolism and may have beneficial effects on human health. They have been linked to improved lipid profiles and reduced risk of cardiovascular diseases due to their ability to modulate inflammatory responses and lipid peroxidation .

Case Study: Impact on Lipid Profiles
A study analyzed the effects of dietary inclusion of FuFAs on the lipid profiles of subjects. Results demonstrated significant reductions in LDL cholesterol levels and increases in HDL cholesterol following the consumption of FuFA-rich foods.

Lipidomics

In lipidomics, the identification and quantification of FuFAs in biological samples have become increasingly important. The development of advanced analytical techniques, such as LC-Orbitrap-HRMS, allows for the detection of FuFA-containing triacylglycerols (TAGs) in complex matrices like fish oils and mushrooms . This capability enhances our understanding of the roles these compounds play in biological systems.

Table 2: Analytical Methods for FuFA Detection

MethodApplicationReference
LC-Orbitrap-HRMSIdentification of TAGs
HPLC-MSQuantification in food samples

Mechanism of Action

The mechanism of action of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid involves its interaction with peroxidase enzymes. The furan ring and its substituents are crucial for binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is competitive, meaning the compound competes with the natural substrate of the enzyme for binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variants of Furan Fatty Acids

FuFAs differ in substituents on the furan ring, alkyl chain length at the 5-position, and carboxylic acid chain length. Below is a comparative analysis of diMeF(9,5) with its analogs:

Compound Name Furan Substituents Alkyl Chain (Position 5) Carboxylic Acid Chain Key Properties References
diMeF(9,5) (Target compound) 3,4-dimethyl Pentyl (C5) Nonanoic acid (C9) - Competitive HRP inhibitor ($K_i = 5.0 \pm 0.9 \times 10^{-11} \, \text{M}$).
- Dominant FuFA in fungi (up to 40 mg/100 g dry weight).
- Detected in human plasma (~4 ng/mL).
diMeF(9,3) 3,4-dimethyl Propyl (C3) Nonanoic acid (C9) - Similar HRP inhibition ($K_i = 5.2 \pm 0.8 \times 10^{-11} \, \text{M}$).
- Reduced prevalence in biological systems compared to diMeF(9,5).
- Lower abundance in fungi and human plasma (<0.5 ng/mL).
9M5 (9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid) 3-methyl Pentyl (C5) Nonanoic acid (C9) - Major FuFA in Hevea brasiliensis latex (90% of triacylglycerides).
- Light-sensitive; degrades in disposable gloves under UV exposure.
- Lower HRP inhibition due to absence of 4-methyl group.
11D5 (11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid) 3,4-dimethyl Pentyl (C5) Undecanoic acid (C11) - Longer carboxylic acid chain enhances hydrophobicity.
- Detected in soybeans and fungi but at lower concentrations than diMeF(9,5).
- Antioxidant efficacy comparable to diMeF(9,5).
9D4 (9-(3,4-Dimethyl-5-butylfuran-2-yl)nonanoic acid) 3,4-dimethyl Butyl (C4) Nonanoic acid (C9) - Rare variant found in 30% of fungi samples.
- Minimal biological impact due to trace concentrations (~0.2 mg/100 g dry weight).

Analytical Differentiation

  • Chromatographic Behavior :

    Compound HPLC Retention Time (min) Key Mass Spectral Fragments (m/z)
    diMeF(9,5) 64.218 179 (base peak), 337, 394 (TMS derivative)
    diMeF(9,3) 83.515 151 (base peak), 309, 376 (TMS derivative)

    Retention times and fragmentation patterns enable precise identification via HPLC-MS .

Biological Activity

9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid is a unique fatty acid that has garnered attention due to its potential biological activities. This compound is categorized as a furan fatty acid (FuFA), which is known to play critical roles in cellular processes and has implications in health and disease.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring, which contributes to its unique properties. The compound is characterized by the following:

  • Molecular Formula : C₁₉H₃₄O₂
  • Molecular Weight : 302.48 g/mol
  • Functional Groups : Carboxylic acid and furan ring

Fatty Acid Metabolism

This compound undergoes metabolism via the acyl-CoA pathway. It forms an acyl-CoA derivative, specifically 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoyl-CoA, which is involved in fatty acid β-oxidation. This process occurs in the mitochondria and peroxisomes, where it is broken down into acetyl-CoA units for energy production .

Anti-inflammatory Properties

Research indicates that furan fatty acids, including this compound, may possess anti-inflammatory properties. Studies have shown that these compounds can modulate inflammatory pathways and potentially reduce the severity of conditions such as obesity and type 2 diabetes .

Induction of TSLP Production

A study investigated the effects of various fatty acids on thymic stromal lymphopoietin (TSLP) production, a cytokine involved in allergic responses. Nonanoic acid was found to significantly induce TSLP production, which suggests that related compounds like this compound may also influence immune responses .

Case Study 1: Health Benefits of Furan Fatty Acids

In a study conducted on rodent models, dietary inclusion of furan fatty acids demonstrated beneficial effects on metabolic parameters associated with obesity and inflammation. The administration of these fatty acids resulted in improved insulin sensitivity and reduced markers of systemic inflammation .

Case Study 2: Bacterial Biosynthesis Pathway

Research into the biosynthetic pathways of furan fatty acids revealed that certain bacteria can produce this compound through enzymatic processes. This discovery not only highlights the natural occurrence of this compound but also its potential applications in biotechnology and nutrition .

Research Findings

Study Findings
Yamashita et al. (2013)Demonstrated that nonanoic acid induces TSLP production, indicating potential immune modulation .
GLBRC Research (2020)Identified bacterial pathways for the biosynthesis of furan fatty acids, including this compound .
Guillocheau et al. (2019)Highlighted physiological benefits of furan fatty acids in inflammation and metabolic disorders .

Q & A

Q. Table 1: Analytical Techniques for Detection

MethodKey ParametersApplicationsReferences
UV Spectroscopyλmax 242–296 nm, ΔA for IAA decayEnzyme inhibition assays
GC-MS (TMS)m/z 179 (base peak), 193Structural confirmation
NMR¹H/¹³C shifts for furan moietyIsomer differentiation

Basic Question: What is the biological significance of this compound as a peroxidase inhibitor?

Methodological Answer:
The compound acts as a competitive inhibitor of horseradish peroxidase (HRP), binding to the enzyme’s active site and blocking oxidation of substrates like IAA. Experimental validation involves measuring the Michaelis-Menten constant (Km) for IAA in the presence of the inhibitor, with IC50 values determined via UV kinetics . Its β,β′-dimethylfuran structure enhances inhibitory potency compared to mono-methylated analogs, likely due to steric hindrance .

Advanced Question: What challenges exist in synthesizing this compound, and how can they be addressed?

Methodological Answer:
Synthesis challenges include:

  • Regioselectivity : Achieving correct substitution on the furan ring (3,4-dimethyl vs. 3-methyl) requires multi-step protocols, as described by Voss and Gerlach, involving alkylation and esterification .
  • Double-bond geometry : Unsaturated analogs (uFuFAs) like E/Z isomers require careful control during cyclization; enrichment from natural sources (e.g., fish oils) followed by NMR is often more feasible than total synthesis .
  • Scalability : Low yields (<30%) in synthetic routes necessitate optimization of solvent systems (e.g., etheral diazomethane for methylation) .

Q. Table 2: Key Synthetic Steps

StepReagents/ConditionsYieldReference
Furan alkylationCH3(CH2)4Br, K2CO3, DMF25–30%
Ester hydrolysisNaOH/MeOH, reflux85%
TMS derivatizationBSTFA, pyridine, 70°C>90%

Advanced Question: How do structural variations (e.g., alkyl chain length, substituents) affect inhibitory activity?

Methodological Answer:
Activity correlates with:

  • Alkyl chain length : Pentyl (C5) substituents (as in diMeF(9,5)) show higher inhibition than propyl (C3) analogs due to increased hydrophobicity and binding affinity .
  • Methylation pattern : β,β′-dimethylation (vs. β-mono) enhances steric blocking of HRP’s active site, reducing Km for IAA by 40% .
  • Unsaturation : E-configured uFuFAs (e.g., 9:1M5-ME) exhibit altered inhibition kinetics, requiring circular dichroism (CD) or NOESY NMR to confirm geometry .

Advanced Question: How can NMR and mass spectrometry resolve structural ambiguities in unsaturated FuFA analogs?

Methodological Answer:

  • NMR : ¹H-¹³C HSQC identifies double-bond positions in uFuFAs (e.g., δH 5.4–5.6 ppm for conjugated olefins), while NOESY confirms E/Z geometry through spatial correlations .
  • MS/MS : Fragmentation patterns differentiate isomers (e.g., m/z 337 for saturated vs. m/z 309 for unsaturated derivatives) .
  • Isotopic labeling : ¹³C-enriched FuFAs (e.g., perfluoro-n-[13C9]nonanoic acid) aid in tracking metabolic pathways .

Advanced Question: How do researchers reconcile contradictory data on isomer abundance in prior studies?

Methodological Answer:
Discrepancies in uFuFA isomer detection (e.g., overlooked Z-isomers) arise from:

  • Low abundance : Minor isomers (<5%) require SPE enrichment or HPLC fractionation before analysis .
  • Analytical limitations : Earlier GC-MS methods lacked resolution for E/Z differentiation; modern HRMS or ion mobility spectrometry improves accuracy .
  • Sample origin : Natural sources (e.g., olive oil vs. beef liver) vary in isomer ratios, necessitating source-specific validation .

Advanced Question: What experimental designs are optimal for studying interactions between this compound and lipid membranes?

Methodological Answer:

  • Langmuir trough assays : Measure changes in lipid monolayer surface pressure upon compound incorporation .
  • Fluorescence anisotropy : Use DPH or Laurdan probes to assess membrane fluidity modulation .
  • MD simulations : Parametrize force fields using NMR-derived torsion angles to predict bilayer penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid
Reactant of Route 2
9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

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